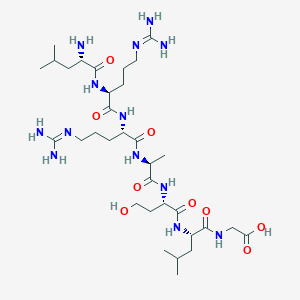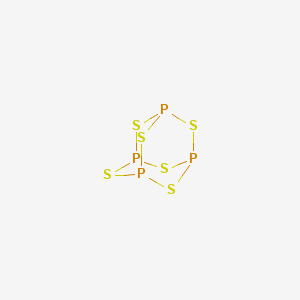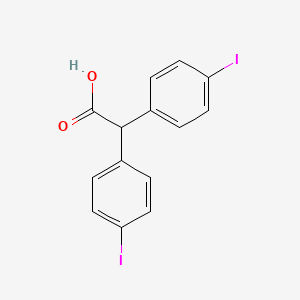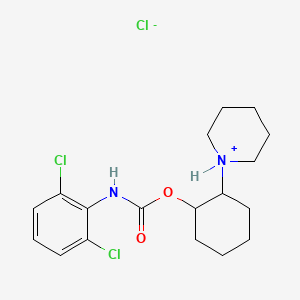
C.I. Reactive Violet 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Violet 2, also known as C.I. Reactive Violet 2, is an organic compound widely used as a dye in the textile industry. It is known for its vibrant violet color and its ability to form strong covalent bonds with fibers, making it a popular choice for dyeing cotton and other cellulose-based fabrics. The chemical formula for Reactive Violet 2 is C44H21Cl2Cu2N13Na2O23S6, and it has a molecular weight of 1536.05 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Reactive Violet 2 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the reaction of 2-amino-4-chlorophenol with cyanuric chloride to form a triazine intermediate. This intermediate is then coupled with 2-amino-5-nitrophenol to produce the final dye compound .
Industrial Production Methods
In industrial settings, the production of Reactive Violet 2 typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process includes steps such as diazotization, coupling, and purification. The final product is usually obtained as a powder, which is then formulated into dye solutions for use in textile dyeing .
化学反応の分析
Types of Reactions
Reactive Violet 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reactive Violet 2 can be reduced using reducing agents such as sodium dithionite, resulting in the formation of colorless leuco compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Leuco compounds, which are colorless.
Substitution: Modified dyes with different functional groups.
科学的研究の応用
Reactive Violet 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton and other cellulose-based fabrics.
作用機序
The mechanism of action of Reactive Violet 2 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This covalent bonding is facilitated by the presence of reactive groups in the dye molecule, such as the triazine ring. The dye molecules form stable covalent bonds with the fibers, resulting in a strong and permanent coloration .
類似化合物との比較
Similar Compounds
Reactive Violet 5: Another reactive dye with similar applications but different chemical structure.
Reactive Blue 19: A reactive dye with a blue color, used for similar purposes in the textile industry.
Reactive Red 120: A red reactive dye with similar chemical properties and applications.
Uniqueness of Reactive Violet 2
Reactive Violet 2 is unique due to its specific chemical structure, which allows for strong covalent bonding with cellulose fibers. This results in excellent color fastness and durability, making it a preferred choice for textile dyeing. Additionally, its vibrant violet color is highly sought after in various applications .
特性
CAS番号 |
8063-57-8 |
|---|---|
分子式 |
C44H31Cl2Cu2N13Na6O23S6+6 |
分子量 |
1638.1 g/mol |
IUPAC名 |
hexasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;5-[(4-chloro-6-phenoxy-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;copper |
InChI |
InChI=1S/C25H17ClN6O12S3.C19H14ClN7O11S3.2Cu.6Na/c26-23-28-24(30-25(29-23)44-13-4-2-1-3-5-13)27-17-11-15(46(38,39)40)8-12-9-19(47(41,42)43)21(22(34)20(12)17)32-31-16-10-14(45(35,36)37)6-7-18(16)33;20-17-23-18(21)25-19(24-17)22-11-6-9(40(33,34)35)3-7-4-13(41(36,37)38)15(16(29)14(7)11)27-26-10-5-8(39(30,31)32)1-2-12(10)28;;;;;;;;/h1-11,33-34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,27,28,29,30);1-6,28-29H,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);;;;;;;;/q;;;;6*+1 |
InChIキー |
JQTDXLSGUFIZOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O)S(=O)(=O)O)Cl.C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


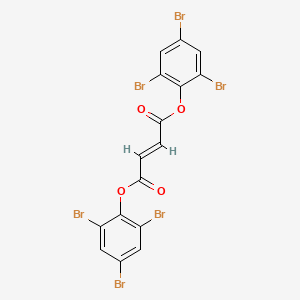
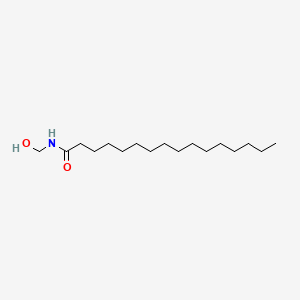
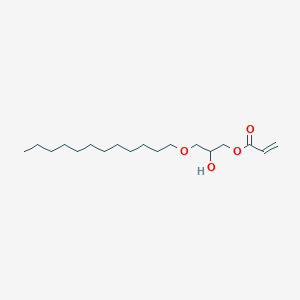
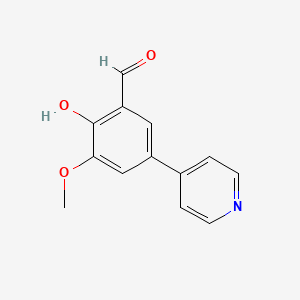
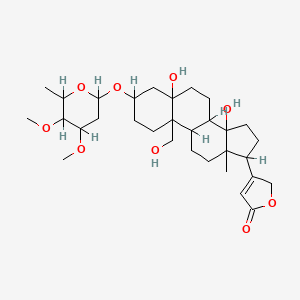
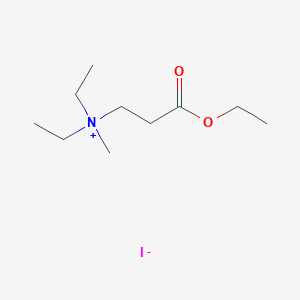
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)

![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)
